molecular formula C7H12O3 B013720 Methyl 6-oxohexanoate CAS No. 6654-36-0

Methyl 6-oxohexanoate

Cat. No.: B013720
CAS No.: 6654-36-0
M. Wt: 144.17 g/mol
InChI Key: FDNFXHCDOASWAY-UHFFFAOYSA-N
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Description

It is a colorless liquid with a special fragrance and is soluble in some organic solvents such as alcohols and ether solvents, but insoluble in water . This compound is used in various applications, including chemical synthesis, fragrances, and cosmetics.

Scientific Research Applications

Methyl 6-oxohexanoate has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.

    Biology: In biological research, it is used to study enzyme-catalyzed reactions and metabolic pathways involving esters and ketones.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development and formulation.

    Industry: this compound is used in the fragrance and flavor manufacturing industry due to its special fragrance.

Preparation Methods

Methyl 6-oxohexanoate can be synthesized through several methods:

    Esterification Reaction: One common method involves the esterification of 6-oxohexanoic acid with methanol.

    Acylation Reaction: Another method involves the acylation of methanol with 6-oxohexanoic acid.

    Ozonolysis of Cyclohexene: A more complex method involves the ozonolysis of cyclohexene followed by methanolysis and oxidation.

Chemical Reactions Analysis

Methyl 6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.

Mechanism of Action

The mechanism of action of methyl 6-oxohexanoate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate for esterification, acylation, and other reactions. In biological systems, it may interact with enzymes that catalyze the hydrolysis of esters, leading to the formation of carboxylic acids and alcohols. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Methyl 6-oxohexanoate can be compared with other similar compounds, such as:

    Methyl 5-formylvalerate: This compound has a similar structure but with a formyl group instead of a ketone group. It is used in similar applications but may have different reactivity and properties.

    Methyl adipaldehydate: Another similar compound, which has an aldehyde group instead of a ketone group.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.

Properties

IUPAC Name

methyl 6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNFXHCDOASWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216723
Record name Methyl 5-formylvalerate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6654-36-0
Record name Methyl 6-oxohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6654-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-formylvalerate
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Record name Methyl 5-formylvalerate
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Record name Methyl 6-oxohexanoate
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Synthesis routes and methods I

Procedure details

The foregoing crude product was dissolved in CH2Cl2 (300 mL). Sodium acetate (2.6 g, 32 mmol) and PCC (32.7 g, 50 mmol) was added. After being stirred at room temperature for 2 h, ether (2000 mL) was added, the reaction mixture was filtered through Florisil, and the filtrate was concentrated. The residue was distilled at reduced pressure (80–84° C. at 0.2 mmHg) to give 6-oxo-hexanoic acid methyl ester (8.58 g, 60%) as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 9.72 (1H, t, J=1.5 Hz), 3.62 (3H, s), 2.43 (2H, m), 2.29 (2H, m), 1.62 (4H, m); 13C NMR (75 MHz, CDCl3) δ 201.99, 173.64, 51.73, 43.66, 33.88, 24.53, 21.69.
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32.7 g
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2000 mL
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Synthesis routes and methods II

Procedure details

After the reaction, MeOH was recovered, following by the same treatment as above to give 9.47 g. of crude 6,6-dimethoxycaproic acid methyl ester. Then, a 10 wt.% aqueous hydrochloric acid solution was added to this crude product, followed by stirring for 6 hours at room temperature. The reaction mixture was treated by usual method to give crude products. Pure 3.20 g. of 5-carbomethoxy-1-pentanal was obtained by column chromatography.
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Synthesis routes and methods III

Procedure details

Pyridinium chlorochromate (16.27 g, 75.48 mM) was dissolved in dichloromethane (140 ml), and a solution of methyl 6-hydroxy-hexanoate (10.03 g, 68.61 mM) obtained in Preparation Example 3-1 dissolved in dichloromethane (20 ml) was added dropwise thereto for 30 min. The resulting mixture was stirred at 25˜30° C. for 2 hrs. After the completion of reaction, the reaction mixture was diluted with ethyl ether, filtered and concentrated under reduced pressure. The residue thus obtained was subjected to a silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/4) to obtain 5.77 g of the title compound (yield 59%).
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ethyl acetate n-hexane
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59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a common method for synthesizing Methyl 6-oxohexanoate?

A1: this compound can be efficiently synthesized from readily available starting materials like cyclohexene. [, , ] A common approach involves a tandem ozonolysis, methanolysis, and hydrolysis process starting from cyclohexanone enol acetate. [] This method offers a practical and scalable route to obtain gram quantities of the desired compound.

Q2: How is this compound utilized in the synthesis of more complex molecules?

A2: this compound serves as a key building block in the multi-step synthesis of natural products like dihydropipercide and pipercide, insecticidal isobutylamide derivatives found in Piper Nigrum L. [] Its structure, particularly the terminal methyl ester and ketone functionalities, makes it amenable to further chemical transformations, such as Wittig reactions and chain extension reactions, enabling the construction of more elaborate molecules. [] For instance, it acts as a precursor for synthesizing deuterated methyl 9,15-octadecadienoate and methyl 9,12,15-octadecatrienoate geometric isomers, important compounds in lipid chemistry research. []

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